6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo-
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Overview
Description
6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with carboxylic acid groups at the 6 and 8 positions and a keto group at the 2 position. The presence of these functional groups makes it a versatile molecule with significant potential in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a catalyst such as triethylamine in ethanol . This reaction yields ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride for esterification and amines for amidation are commonly employed.
Major Products Formed:
Oxidation: Quinoline-2,4-diones.
Reduction: Hydroxyquinoline derivatives.
Substitution: Esters and amides of quinoline derivatives.
Scientific Research Applications
6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and type of functional groups.
Quinoline-2,4-diones: These compounds have a similar structure but lack the carboxylic acid groups at the 6 and 8 positions.
Uniqueness: 6,8-Quinolinedicarboxylic acid, 1,2-dihydro-2-oxo- is unique due to the presence of both carboxylic acid groups and a keto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H7NO5 |
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Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-oxo-6H-quinoline-6,8-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-8-2-1-5-3-6(10(14)15)4-7(11(16)17)9(5)12-8/h1-4,6H,(H,14,15)(H,16,17) |
InChI Key |
AAQIHQJNGUVCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1=CC(C=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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